molecular formula C8H13ClN4O B13078394 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Katalognummer: B13078394
Molekulargewicht: 216.67 g/mol
InChI-Schlüssel: MEPXIWRMFZVATP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate amine and amide precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with hydrazine derivatives under controlled conditions.

    Amidation reaction: The resulting pyrazole derivative is then reacted with an appropriate amine, such as 2-amino-3-chloropropanoic acid, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide
  • 2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propanamide
  • 2-Amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Uniqueness

2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and potentially improve its efficacy in various applications.

Eigenschaften

Molekularformel

C8H13ClN4O

Molekulargewicht

216.67 g/mol

IUPAC-Name

2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C8H13ClN4O/c1-4-7(9)5(2)13(12-4)3-6(10)8(11)14/h6H,3,10H2,1-2H3,(H2,11,14)

InChI-Schlüssel

MEPXIWRMFZVATP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC(C(=O)N)N)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.